2,3,6-三氟苯磺酰氯

描述

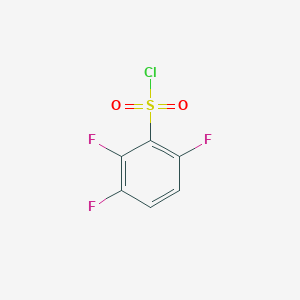

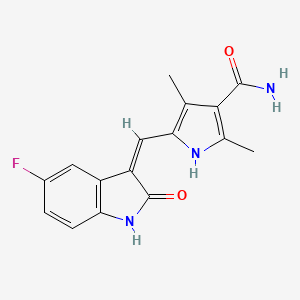

The compound of interest, 2,3,6-Trifluorobenzenesulfonyl chloride, is a fluorinated aromatic sulfonyl chloride. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer certain aspects of 2,3,6-Trifluorobenzenesulfonyl chloride. For instance, the synthesis of related compounds often involves multiple steps including regioselective lithiation, electrophilic substitution, and chloroxidation conditions . Structural studies of similar compounds, such as 2,4,6-triisopropylbenzenesulfonyl chloride, have been conducted using X-ray diffraction, revealing details about molecular conformation and steric effects .

Synthesis Analysis

The synthesis of related benzenesulfonyl chlorides typically involves multi-step processes. For example, the synthesis of a key building block of penoxsulam starts with commercially available precursors and includes steps such as regioselective lithiation, copper-catalyzed C–O coupling, and chloroxidation to yield the desired sulfonyl chloride . Similarly, the synthesis of 3-formylbenzenesulfonyl chloride derivatives from benzaldehydes involves the conversion of aldehyde bisulfite adducts to the target compounds using a two-stage reaction . These methods suggest that the synthesis of 2,3,6-Trifluorobenzenesulfonyl chloride could also involve strategic functional group transformations and careful control of reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonyl chlorides can be complex due to the presence of substituents that influence the overall conformation of the molecule. For instance, 2,4,6-triisopropylbenzenesulfonyl chloride exhibits a strongly flattened boat conformation with specific bond lengths and angle distortions due to steric overcrowding . This information implies that the molecular structure of 2,3,6-Trifluorobenzenesulfonyl chloride would also be influenced by the trifluoromethyl groups, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Sulfonyl chlorides are known to react with various nucleophiles. For example, 2,3,5,6-tetrafluorobenzenesulfenyl chloride reacts with olefins, ammonia, and aromatic compounds, acting as a typical sulfenyl chloride and leading to the formation of several new compounds . This suggests that 2,3,6-Trifluorobenzenesulfonyl chloride would likely undergo similar reactions, such as sulfenylation or conversion into sulfones when reacted with appropriate nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonyl chlorides are influenced by their molecular structures. For example, the presence of fluorine atoms can significantly affect the electron distribution within the molecule, influencing its reactivity and physical properties such as boiling and melting points. The crystal structure of related compounds, such as 2,4,6-trinitrobenzene derivatives, provides insights into the intermolecular interactions and stability of these molecules . Although specific data for 2,3,6-Trifluorobenzenesulfonyl chloride is not provided, it can be inferred that its physical properties would be affected by the trifluoromethyl groups and the sulfonyl chloride moiety.

科学研究应用

电催化氟化反应

2,3,6-三氟苯磺酰氯在电化学氟化过程中被使用。例如,一项研究展示了使用可回收的聚合物支持碘苯进行有机硫化合物的电化学氟化,实现了氟化合物的中等至良好产率。该方法突出了催化剂的可重复使用性以及其在多个循环中的稳定介导活性,展示了一种环保高效的氟化方法 (Sawamura et al., 2010)。

区域选择性三氟甲硫基化

在有机合成中,已开发了对杂环芳烃化合物的区域选择性三氟甲硫基化方法,其中2,3,6-三氟苯磺酰氯充当关键试剂。该过程允许将CF3S基团有选择性地引入分子中,增强其化学性质,以进一步应用于药物开发和材料科学 (Muta et al., 2019)。

异构氟硝基苯磺酰氯的合成

合成新型氟硝基苯磺酰氯展示了2,3,6-三氟苯磺酰氯在创造具有潜在应用于制药和农药的化合物方面的多功能性。这些化合物是从二氟硝基苯合成的,展示了一种获取以前未知的异构形式的方法,这些形式可以作为开发新化合物的中间体 (Zhersh et al., 2010)。

固相合成中的应用

使用2,3,6-三氟苯磺酰氯制备的聚合物支持苯磺酰胺在固相合成中充当关键中间体。这种方法使得能够生成多样的特权骨架和不寻常的重排,说明了该化合物在促进复杂化学转化中的作用 (Fülöpová & Soural, 2015)。

关键构建块的合成

在重要除草剂penoxsulam的合成中,使用2,3,6-三氟苯磺酰氯来创建关键构建块。这展示了其在合成与农业相关的化合物中的作用,展示了该化学品对于开发新产品用于作物保护的贡献 (Huang et al., 2019)。

安全和危害

属性

IUPAC Name |

2,3,6-trifluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O2S/c7-13(11,12)6-4(9)2-1-3(8)5(6)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFFKHMGJJCDTJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624410 | |

| Record name | 2,3,6-Trifluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,6-Trifluorobenzenesulfonyl chloride | |

CAS RN |

1017779-75-7 | |

| Record name | 2,3,6-Trifluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-75-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,6-Trifluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluorobenzenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B1344036.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)